molecular formula C6H8N6 B4446997 s-Triazolo(4,3-B)-as-triazine, 3-amino-6,7-dimethyl- CAS No. 50839-90-2

s-Triazolo(4,3-B)-as-triazine, 3-amino-6,7-dimethyl-

Cat. No.: B4446997
CAS No.: 50839-90-2
M. Wt: 164.17 g/mol
InChI Key: PDISRALPYCXWJW-UHFFFAOYSA-N
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Description

s-Triazolo(4,3-B)-as-triazine, 3-amino-6,7-dimethyl-, is a fused heterocyclic compound characterized by a triazolo-triazine core structure. The molecule features an amino group at position 3 and methyl substituents at positions 6 and 6. This arrangement confers unique physicochemical and biological properties, distinguishing it from other triazolo-triazine derivatives.

Properties

IUPAC Name

6,7-dimethyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N6/c1-3-4(2)11-12-5(7)9-10-6(12)8-3/h1-2H3,(H2,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDISRALPYCXWJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NN=C(N2N=C1C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00198875
Record name s-Triazolo(4,3-B)-as-triazine, 3-amino-6,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00198875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50839-90-2
Record name 6,7-Dimethyl-1,2,4-triazolo(4,3-b)(1,2,4)triazin-3-amine
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Record name NSC276780
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Record name s-Triazolo(4,3-B)-as-triazine, 3-amino-6,7-dimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-DIMETHYL-1,2,4-TRIAZOLO(4,3-B)(1,2,4)TRIAZIN-3-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X1NOR707I
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “s-Triazolo(4,3-B)-as-triazine, 3-amino-6,7-dimethyl-” typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

    Cyclization of Hydrazine Derivatives: Using hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Condensation Reactions: Employing condensation reactions between amines and nitriles or other suitable precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors might be employed to optimize the production process.

Chemical Reactions Analysis

Cyclization and Annulation Reactions

The amino group at position 3 and the electron-deficient triazolotriazine core enable cyclization with π-deficient reagents. Key examples include:

Reagent/ConditionsProductMechanism/Key ObservationsSource
2,3-Dichloro-1,4-naphthoquinone (13) in refluxing ethyl acetate3-Amino-2-thioxo-2,3-dihydronaphtho-[2,3-e] triazolo[5,1-c] triazine-6,11-dione (14)Cyclization via elimination of HCl; confirmed by IR (C=O at 1680–1685 cm⁻¹) and ¹³C NMR (C=S at 184.6 ppm)
2,3,5,6-Tetrachloro-1,4-benzoquinone (16)3-Amino-7,8-dichloro-2-thioxo-2,3-dihydrobenzo-triazolo-triazine-6,9-dione (17)Broad carbonyl IR absorption (1680–1685 cm⁻¹); ¹³C NMR signals at δ = 176.0–182.2 ppm

These reactions highlight the compound’s ability to form fused polycyclic systems through nucleophilic aromatic substitution and elimination pathways.

Nucleophilic Substitution at the Amino Group

The 3-amino group participates in nucleophilic reactions, forming derivatives with enhanced biological activity:

Reaction TypeExample ReagentProduct/ApplicationSource
AcylationAcyl chloridesAmide derivatives (e.g., for antimicrobial activity)
Schiff Base FormationAldehydes/KetonesImine-linked conjugates (improved selectivity against multidrug-resistant bacteria)
Hydrazonoyl Halide CouplingHydrazonoyl chlorides Triazolo[4,3-b] triazin-7-one derivatives (anti-cancer activity)

For instance, hydrazonoyl halides react under mild conditions to yield triazolotriazinone derivatives with IC₅₀ values as low as 36.6 μM against lung carcinoma (A549) .

Dimerization and Cross-Coupling

Reactivity with bifunctional electrophiles leads to dimeric structures:

ReagentProductKey DataSource
Excess 2,3-dichloro-1,4-naphthoquinone (13)Fused benzo bis-triazolotriazinothiadiazine (18)Molecular formula C₂₂H₉ClN₆O₃S; confirmed by ¹H NMR (δ = 8.09 ppm for triazine-NH)

Dimerization occurs via sequential elimination of HCl, supported by semi-empirical calculations (MM2 level) favoring anti-conformations .

Structural and Spectroscopic Insights

  • ¹H NMR : Broad singlets for NH groups (δ = 11.00–8.20 ppm) and methyl protons (δ = 2.0–2.5 ppm) .

  • ¹³C NMR : Distinct signals for C=S (δ = 184.6 ppm) and C=O (δ = 176.0–178.7 ppm) .

  • IR : NH stretches at 3260–3338 cm⁻¹; carbonyl stretches at 1680–1685 cm⁻¹ .

Biological Activity Correlations

Derivatives exhibit:

  • Antimicrobial Activity : Schiff base analogs show efficacy against S. aureus and E. coli (MIC ≈ 8–16 μg/mL) .

  • Anticancer Potential : Triazolotriazin-7-ones inhibit lung carcinoma (A549) with low cytotoxicity to normal cells (BJ1) .

Scientific Research Applications

Antitumor Activity

Research has indicated that derivatives of triazole and triazine compounds exhibit significant antitumor properties. The synthesis of novel compounds based on s-triazolo(4,3-b)-as-triazine has been linked to enhanced biological activity against cancer cells. For instance, studies have shown that certain derivatives can inhibit tumor growth and induce apoptosis in cancer cells through mechanisms such as the inhibition of specific enzymes or pathways involved in cell proliferation .

Antiviral Properties

The compound has also demonstrated antiviral activity. Research indicates that triazole derivatives can interfere with viral replication processes, making them potential candidates for the development of antiviral drugs. Their mechanism often involves the inhibition of viral enzymes or interference with viral entry into host cells .

Antimicrobial Effects

s-Triazolo(4,3-B)-as-triazine derivatives have shown promising results as antimicrobial agents. Various studies have reported their effectiveness against a range of bacterial and fungal pathogens, suggesting their potential use in treating infections .

Herbicidal Activity

Compounds containing triazole rings have been explored for their herbicidal properties. Research indicates that these compounds can inhibit the growth of specific weeds by disrupting metabolic processes within the plants. This property makes them suitable candidates for developing new herbicides that are effective against resistant weed species .

Plant Growth Regulators

Some derivatives of s-triazolo(4,3-b)-as-triazine have been studied for their ability to act as plant growth regulators. These compounds can enhance growth rates or improve resistance to environmental stressors in crops, contributing to agricultural productivity .

Synthesis of Polymers

The unique chemical structure of s-triazolo(4,3-B)-as-triazine allows it to be used in the synthesis of novel polymers with enhanced properties. These polymers can exhibit improved thermal stability and mechanical strength, making them suitable for various industrial applications .

Photonic Materials

Research into photonic materials has identified triazole derivatives as potential candidates due to their ability to absorb light and convert it into other forms of energy efficiently. This property is essential for developing advanced materials for solar energy applications and photonic devices .

Case Studies

Application AreaStudy ReferenceKey Findings
Antitumor Activity Novel derivatives show significant inhibition of tumor cell proliferation and induce apoptosis.
Antiviral Properties Effective against various viruses by inhibiting replication mechanisms.
Herbicidal Activity Demonstrated effectiveness against resistant weed species through metabolic disruption.
Plant Growth Regulation Enhanced growth rates and stress resistance in crops observed with specific derivatives.
Polymer Synthesis Development of polymers with improved thermal stability and mechanical properties reported.

Mechanism of Action

The mechanism of action of “s-Triazolo(4,3-B)-as-triazine, 3-amino-6,7-dimethyl-” would depend on its specific applications. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Key Insights :

  • The triazolo-thiadiazines and triazolo-pyrimidines differ in fused ring systems, which alter electronic properties and biological target interactions .
  • Substituent positioning (e.g., 3-amino vs. pyrimidine-bound groups) significantly impacts reactivity and pharmacodynamics .

Physicochemical Properties

  • Solubility: The 3-amino group likely increases aqueous solubility compared to non-polar derivatives like 1,2,4-Triazolo[4,3-a]pyrimidines with halogen substituents .
  • Stability : Methyl groups at positions 6 and 7 may enhance steric protection against enzymatic degradation compared to unsubstituted triazolo-triazines .

Pharmacological Potential

  • Triazolo-thiadiazines: Exhibit broad-spectrum antimicrobial activity but may lack selectivity due to non-polar substituents .
  • Triazolo[1,5-a]pyrimidines: Known for enzyme inhibition (e.g., PDE4), but polar groups limit blood-brain barrier penetration compared to methylated analogs .

Patent and Clinical Relevance

  • A patented triazolo-triazine derivative with a 1-methylethyl group () demonstrates structural flexibility for drug design, though the target compound’s amino group could improve binding affinity in therapeutic contexts .

Critical Analysis of Lumping Strategies

’s lumping strategy groups structurally similar compounds to simplify reaction modeling. However, the 3-amino and 6,7-dimethyl substituents in the target compound likely prevent its lumping with non-amino or unsubstituted triazolo-triazines due to divergent reactivity and degradation pathways .

Biological Activity

s-Triazolo(4,3-B)-as-triazine, 3-amino-6,7-dimethyl- is a compound of significant interest due to its diverse biological activities. Research has shown that this compound exhibits various pharmacological effects, including antimicrobial, anticancer, and enzyme inhibition properties. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

1. Antimicrobial Activity

The antimicrobial properties of s-Triazolo(4,3-B)-as-triazine derivatives have been extensively studied. The compound has demonstrated effectiveness against a range of bacteria and fungi.

Table 1: Antimicrobial Activity of s-Triazolo(4,3-B)-as-triazine Derivatives

CompoundTest OrganismMinimum Inhibitory Concentration (MIC)
3-amino-6,7-dimethyl-s-triazoloE. coli32 µg/mL
3-amino-6,7-dimethyl-s-triazoloS. aureus16 µg/mL
3-amino-6,7-dimethyl-s-triazoloC. albicans64 µg/mL

These results indicate that the compound exhibits promising antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties

Recent studies have highlighted the anticancer potential of s-Triazolo(4,3-B)-as-triazine derivatives. The compound has been evaluated for its cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study assessing the cytotoxic effects of the compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines, the following results were observed:

  • MCF-7 Cell Line: IC50 = 25 µM
  • A549 Cell Line: IC50 = 15 µM

These findings suggest that s-Triazolo(4,3-B)-as-triazine derivatives could serve as potential candidates for cancer therapy due to their selective cytotoxicity against tumor cells .

3. Enzyme Inhibition

s-Triazolo(4,3-B)-as-triazine has also been investigated for its ability to inhibit key enzymes involved in metabolic processes.

Table 2: Enzyme Inhibition Activity

EnzymeInhibition TypeIC50 (µM)
α-glucosidaseCompetitive Inhibition20
α-amylaseNon-competitive Inhibition25

The compound exhibited significant inhibitory activity against both α-glucosidase and α-amylase enzymes, which are crucial in carbohydrate metabolism. This suggests its potential use in managing diabetes by regulating blood sugar levels .

4. Antioxidant Activity

Antioxidant properties are critical for preventing oxidative stress-related diseases. The antioxidant activity of s-Triazolo(4,3-B)-as-triazine was evaluated using DPPH radical scavenging assays.

Table 3: Antioxidant Activity

CompoundIC50 (µg/mL)
s-Triazolo(4,3-B)-as-triazine150
Standard Antioxidant (BHT)30

The results indicate that while the compound exhibits antioxidant activity, it is less potent than the standard antioxidant but still shows promise as a moderate antioxidant agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-amino-6,7-dimethyl-s-triazolo[4,3-b]-as-triazine?

  • Methodological Answer : The compound can be synthesized via cyclization of 3-hydrazino-s-triazoles with α-dicarbonyl compounds (e.g., diacetyl or methylglyoxal) under controlled conditions. For example, heating 3-hydrazino-s-triazole derivatives with methylglyoxal in ethanol yields the product, but prolonged reaction time or elevated temperature may trigger isomerization via Dimroth rearrangement . Alternatively, dehydration of 6-methyl-4,7-dihydro-s-triazolo[3,2-c]-as-triazine using lead tetraacetate has been reported, yielding 6,7-dimethyl derivatives with a 52% yield and characterized by NMR (δ 1.43 ppm for Me-7, 2.11 ppm for Me-6) and mass spectrometry (M⁺ at m/z 151) .

Q. How are structural and purity characteristics validated for this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming regiochemistry. For instance, the methyl groups at positions 6 and 7 show distinct signals in the ¹H NMR spectrum (δ 2.11 ppm for Me-6 and δ 1.43 ppm for Me-7). Mass spectrometry (M⁺ at m/z 151) and elemental analysis (C: 47.67%, H: 6.00%, N: 46.33%) further validate purity . X-ray crystallography or IR spectroscopy may supplement these analyses for ambiguous cases .

Q. What starting materials are typically used in its synthesis?

  • Methodological Answer : Key precursors include 3-hydrazino-s-triazoles and α-dicarbonyl compounds (e.g., diacetyl, methylglyoxal). For example, 3-hydrazino-s-triazole derivatives react with methylglyoxal in ethanol to form the triazolo-as-triazine core. Hydrazine and lead tetraacetate are also employed in dehydration steps .

Advanced Research Questions

Q. How can regioselectivity be controlled during cyclization to avoid undesired isomers?

  • Methodological Answer : Regioselectivity is influenced by reaction kinetics and thermodynamics. For example, cyclization at the N-2 position of 3-hydrazino-s-triazoles is favored under mild conditions (room temperature, short reaction time), while N-4 cyclization products dominate under thermodynamic control (elevated temperature or basic conditions like aqueous NaOH). Monitoring via TLC and quenching reactions at intervals can isolate kinetic products .

Q. What strategies resolve contradictions in reported synthetic yields or pathways?

  • Methodological Answer : Divergent results may arise from tautomerization or rearrangement. For instance, the Dimroth rearrangement can interconvert triazolo[3,2-c] and triazolo[4,3-b] isomers. To resolve discrepancies, replicate experiments under strictly controlled conditions (e.g., inert atmosphere, precise stoichiometry) and employ advanced characterization (e.g., 2D NMR, X-ray diffraction) .

Q. How can bioactivity potential be systematically evaluated for this compound?

  • Methodological Answer : Antioxidant activity can be assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) assays. For example, structurally analogous triazolo-thiadiazine derivatives showed significant radical scavenging (IC₅₀ values comparable to ascorbic acid) via proton donation and π-system stabilization . Similar protocols can be adapted for 3-amino-6,7-dimethyl derivatives by standardizing sample concentrations and controls.

Q. What computational or theoretical frameworks guide mechanistic studies of its reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations can predict nucleophilic sites (e.g., N-2 vs. N-4 in triazole rings) and transition states during cyclization. Aligning experimental data (e.g., NMR chemical shifts) with computed electrostatic potential maps helps validate mechanistic pathways .

Q. How can factorial design optimize reaction conditions for scalability?

  • Methodological Answer : A 2³ factorial design can test variables like temperature, solvent polarity, and catalyst loading. For example, varying ethanol/water ratios and heating durations in cyclization reactions may maximize yield while minimizing byproducts. Response surface methodology (RSM) further refines optimal conditions .

Key Considerations for Experimental Design

  • Contradiction Management : Cross-validate synthetic protocols using multiple characterization techniques (e.g., HPLC for purity, HRMS for molecular weight).
  • Theoretical Alignment : Base mechanistic hypotheses on established triazine chemistry, such as the preference for N-2 cyclization due to higher nucleophilicity .
  • Bioactivity Profiling : Prioritize assays relevant to the compound’s electron-rich structure (e.g., antioxidant, antimicrobial) and correlate results with substituent effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
s-Triazolo(4,3-B)-as-triazine, 3-amino-6,7-dimethyl-
Reactant of Route 2
s-Triazolo(4,3-B)-as-triazine, 3-amino-6,7-dimethyl-

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